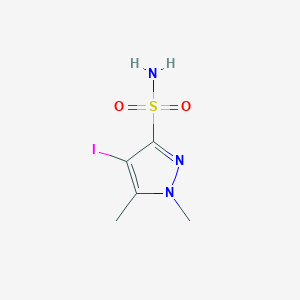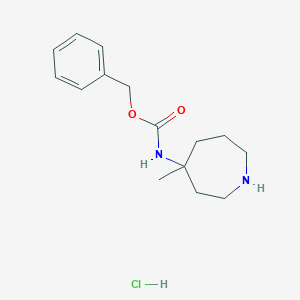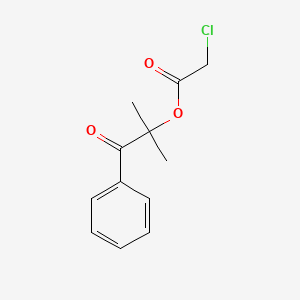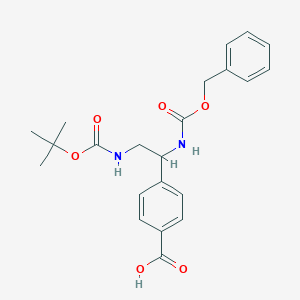
4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide” is a chemical compound with the CAS Number: 2250242-05-6 . It has a molecular weight of 301.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H8IN3O2S . The InChI Code is 1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Role in Antimicrobial and Antiviral Research
Sulfonamide compounds, such as 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide, are significant in the therapy of bacterial infections due to their bacteriostatic properties. They have been used historically as synthetic antibiotics and are part of many clinically used drugs, including antivirals for HIV. The presence of the sulfonamide group in these compounds contributes to their utility in developing treatments for various microbial diseases, highlighting their versatility in medical research (Gulcin & Taslimi, 2018).
Importance in Cancer Research
Sulfonamides, including this compound, are explored for their potential in anticancer therapies. Their ability to inhibit various enzymes and receptors critical for cancer cell proliferation and survival makes them valuable in designing new anticancer agents. Research into sulfonamides' mechanism of action and their application in targeted therapies offers insights into novel treatment strategies for various cancers (Carta, Scozzafava, & Supuran, 2012).
Environmental Applications
The widespread use of sulfonamides, such as this compound, in agriculture and medicine has raised concerns about their environmental impact, particularly their role in developing antimicrobial resistance. Studies have focused on understanding the environmental fate of sulfonamides, their degradation processes, and their effects on microbial communities. This research is crucial for developing strategies to mitigate the environmental risks associated with sulfonamide use (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Contribution to Synthesis and Medicinal Chemistry
The pyrazole core of this compound is a key pharmacophore in medicinal chemistry, contributing to various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The compound's synthetic versatility allows for the development of numerous derivatives with enhanced efficacy and specificity for different biological targets. Research in this area focuses on optimizing the synthesis processes and exploring the bioactivity of pyrazole derivatives, underscoring their significance in drug discovery (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-iodo-1,5-dimethylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKOWBMULAWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)S(=O)(=O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)


![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)


![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)

